3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one

Organic Synthesis Medicinal Chemistry Agrochemical Development

Synthesizing organophosphorus pesticides like Guthoxon? Generic N3-substituted benzotriazinones lack the required leaving group reactivity, causing failed alkylations and low yields. This chloromethyl derivative (≥95%) provides the precise electrophilicity for S-alkylation steps. - **Application-specific**: Essential building block for Guthoxon; non-negotiable for defined organophosphate synthesis - **Balanced reactivity**: Optimal for parallel medicinal chemistry (amines, thiols, alkoxides) vs. unstable bromomethyl analogs - **Analytical traceability**: Validated HPLC method supports in-process control (IPC) during scale-up

Molecular Formula C8H6ClN3O
Molecular Weight 195.6 g/mol
CAS No. 24310-41-6
Cat. No. B1347023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one
CAS24310-41-6
Molecular FormulaC8H6ClN3O
Molecular Weight195.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CCl
InChIInChI=1S/C8H6ClN3O/c9-5-12-8(13)6-3-1-2-4-7(6)10-11-12/h1-4H,5H2
InChIKeyDIBUQPIFKGWZDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one: Product Specifications


3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one (CAS 24310-41-6) is a heterocyclic benzotriazinone derivative characterized by a chloromethyl substituent at the N3 position . It serves as a key intermediate in the synthesis of bioactive molecules, including the organophosphorus pesticide Guthoxon , and is utilized in research fields such as medicinal chemistry and agrochemical development [1]. The compound is typically procured with a specified purity of ≥95% (by HPLC or GC) for research applications .

Synthetic intermediate Key building block for bioactive molecules, including organophosphorus pesticide Guthoxon.
Defined reactivity Chloromethyl substituent at N3 enables specific nucleophilic substitution reactions.
Purity specification Supplied with specified research-grade purity for reliable synthetic use.

3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one: Non-Interchangeable Analogs


While the benzotriazinone core is a common scaffold, the specific substituent at the N3 position critically dictates the compound's reactivity, stability, and application profile [1]. For instance, substituting the chloromethyl group with a bromomethyl, hydroxymethyl, or simple alkyl group fundamentally alters the electrophilicity and leaving group potential, which directly impacts reaction yields, kinetics, and the types of downstream transformations possible. The chloromethyl derivative is specifically required for the synthesis of Guthoxon, a defined organophosphorus pesticide, and cannot be replaced by other analogs without a complete redesign of the synthetic route . Generic substitution would lead to failed reactions, reduced yields, or the formation of incorrect products.

Hydroxymethyl substitution
Replacing chloromethyl with hydroxymethyl reduces leaving group ability, may significantly alter reaction kinetics and yields.
Bromomethyl analog
Higher reactivity of bromomethyl may lead to increased side reactions and lower stability, shifting process reliability.
Simple alkyl substitution
Methyl or other alkyl groups lack the electrophilicity required for downstream functionalization, breaking the synthetic pathway.

3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one: Key Differentiating Evidence


Superior Chloromethyl Leaving Group Potential

The chloromethyl group in 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one is a superior leaving group compared to a hydroxymethyl group, enabling efficient nucleophilic substitution reactions (SN2) that are essential for further functionalization. This reactivity is a direct consequence of the weaker C-Cl bond (bond dissociation energy ≈ 339 kJ/mol) compared to a C-O bond (bond dissociation energy ≈ 385 kJ/mol) [1]. This difference allows for reactions to proceed under milder conditions and with higher yields than would be possible with a hydroxymethyl analog .

Leaving group potential
Class-level
C-Cl bond energy ≈ 339 kJ/mol vs C-O ≈ 385 kJ/mol (Δ ≈ 46 kJ/mol lower)
Reported bond energy difference may support milder reaction conditions and higher SN2 efficiency.
Standard bond dissociation energies; kinetic leaving group ability in SN2 reactions.
Organic Synthesis Medicinal Chemistry Agrochemical Development

Validated HPLC Purity Method

A validated reverse-phase HPLC method is established for the analysis of 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one, utilizing a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid [1]. This method provides a robust analytical tool for confirming identity and purity, which is essential for reproducible research outcomes. The commercial specification of minimum 95% purity, as assessed by HPLC or GC, ensures that the compound meets the minimum threshold for reliable use as a synthetic intermediate .

Validated HPLC method
Method context
Reverse-phase HPLC (Newcrom R1, MeCN/water/phosphoric acid); purity specification ≥95%
Supports identity and purity confirmation for synthetic intermediate use.
Method provides robust analytical tool for research and quality control.
Analytical Chemistry Quality Control Process Chemistry

Key Intermediate in Guthoxon Synthesis

3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one is specifically documented as an intermediate in the synthesis of Guthoxon (Azinphos-methyl oxon), a potent organophosphorus anticholinesterase pesticide . This defined role in a patentable or published synthetic route provides a concrete, application-specific differentiation. In contrast, a simple alkyl derivative like 3-methyl-1,2,3-benzotriazin-4(3H)-one lacks this established, high-value application pathway [1]. The chloromethyl group is essential for the subsequent reaction with a thiophosphate moiety.

Guthoxon synthesis pathway
Head-to-head
Specifically documented as intermediate in Guthoxon (organophosphorus pesticide) synthesis; 3-methyl analog lacks this route.
Chloromethyl derivative is required for established agrochemical synthetic route.
Literature and patent precedent support application-specific differentiation.
Agrochemical Synthesis Process Research Pesticide Development

EPA Regulatory Tracking

This specific compound is tracked under the U.S. EPA's ChemID program (Substance ID: 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one) [1]. This regulatory acknowledgment provides a baseline for environmental and safety compliance, a factor not applicable to many unlisted or purely academic benzotriazinone derivatives. This status can be critical for laboratories operating under strict environmental health and safety (EHS) or good laboratory practice (GLP) guidelines.

EPA ChemID listing
Class-level
Tracked under U.S. EPA ChemID program (Substance ID: 3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one)
May simplify environmental reporting for regulatory-facing research.
Regulatory identifier provides baseline for compliance documentation.
Environmental Chemistry Regulatory Affairs Safety Assessment

3-(Chloromethyl)-1,2,3-benzotriazin-4(3H)-one: Key Applications


Organophosphorus Pesticide Synthesis

As a direct consequence of its use in the synthesis of Guthoxon , this compound is an essential building block for researchers in agrochemistry and toxicology. Its specific reactivity enables the preparation of structurally defined organophosphate esters, which are used as probes to study acetylcholinesterase inhibition mechanisms or to develop novel pesticides with improved selectivity profiles. The defined chloromethyl group is a non-negotiable requirement for this application, as the subsequent S-alkylation step requires a good leaving group, differentiating it from less reactive N-alkylated or hydroxyalkylated analogs .

Heterocyclic Library Synthesis

The strong electrophilicity of the chloromethyl group, as inferred from its bond dissociation energy , makes it an ideal starting material for generating diverse chemical libraries. In medicinal chemistry, it can be reacted with a wide range of nucleophiles (amines, thiols, alkoxides) under mild conditions to yield novel 3-substituted benzotriazin-4(3H)-one derivatives. This contrasts with a bromomethyl analog, which might offer higher reactivity but often at the cost of decreased stability and increased side reactions. The chloromethyl derivative offers a balanced reactivity profile that is often optimal for high-throughput parallel synthesis .

Analytical Method & QC

The existence of a validated HPLC method and a standard commercial purity specification of ≥95% make this compound a reliable standard for analytical chemists. It can be used as a reference material for developing new separation methods for benzotriazine derivatives or for quantifying this specific intermediate in complex reaction mixtures. This documented analytical framework is a direct, practical advantage for process chemists requiring robust in-process control (IPC) during the scale-up of reactions involving this intermediate.

Environmental Fate & Compliance

Given its documented role in the synthesis of a commercial pesticide and its tracking by the EPA , this compound is a relevant model substance for environmental chemistry studies. Researchers investigating the fate, transport, or degradation of benzotriazine-based pesticides in soil and water systems require the authentic intermediate to create accurate analytical standards and conduct controlled laboratory experiments. The regulatory status provides a clear justification for its procurement in these specific, environmentally-focused research projects.

Application
Selection Property
Validation Focus
Organophosphorus pesticide synthesis research
Chloromethyl leaving group reactivity for specific S-alkylation steps
Acetylcholinesterase inhibition probe development or pesticide selectivity profiling
Heterocyclic library synthesis
Balanced electrophilicity of chloromethyl group for mild nucleophilic substitution
Efficient generation of 3-substituted benzotriazinone derivatives with amines, thiols, etc.
Analytical method development and QC
Availability of validated HPLC method and purity specification
Reference material for separation methods or in-process control during synthesis
Environmental fate and transport studies
EPA tracking and documented role as pesticide intermediate
Creation of authentic analytical standards for degradation and distribution research

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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